N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
CAS No.:
Cat. No.: VC15319313
Molecular Formula: C20H19NO3
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NO3 |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | N-(4-ethylphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
| Standard InChI | InChI=1S/C20H19NO3/c1-4-14-5-7-15(8-6-14)21-20(23)18-11-17(22)16-10-12(2)9-13(3)19(16)24-18/h5-11H,4H2,1-3H3,(H,21,23) |
| Standard InChI Key | FAWHNRBCXZTCEE-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC(=CC(=C3O2)C)C |
Introduction
N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound classified as a chromene derivative. Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring, known for their diverse biological activities and potential therapeutic applications. This specific compound features a chromene core with an ethylphenyl substituent at the nitrogen atom and two methyl groups at positions 6 and 8 of the chromene ring.
Synthesis
The synthesis of N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-ethylphenylamine with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine in solvents like dichloromethane. The reaction conditions usually require stirring at room temperature for several hours, followed by purification methods such as recrystallization or column chromatography to isolate the desired product.
Chemical Reactions
N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol or ethanol |
| Substitution | Amines or thiols | Presence of sodium hydroxide |
These reactions highlight the compound's versatility in organic synthesis.
Mechanism of Action
The mechanism of action for N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. It may inhibit enzyme activity by binding to active or allosteric sites, preventing substrate access and catalytic activity. Additionally, it may modulate receptor functions by acting as either an agonist or antagonist, thereby influencing various cellular signaling pathways.
Applications in Research
This compound has several significant applications in scientific research, particularly in medicinal chemistry. Its diverse biological activities make it a subject of interest for potential therapeutic applications. Further studies are needed to fully elucidate its pharmacological profile and potential therapeutic uses.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-ethylphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide, each exhibiting unique properties based on their substituents:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N-(3-chloro-4-methylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide | C18H14ClNO3 | Antimicrobial |
| 6-Ethyl-N-(4-methylphenyl)-4-oxo-4H-chromene-2-carboxamide | C20H19NO3 | Anti-inflammatory |
| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylphenyl)-6-methyl | C24H25NO5S | Anticancer |
These comparisons highlight the impact of structural variations on biological activities and potential therapeutic uses.
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